

Application Notes and Protocols: Utilizing VEGFR-IN-1 in Kinase Inhibitor Screens

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Compound of Interest		
Compound Name:	VEGFR-IN-1	
Cat. No.:	B1663060	Get Quote

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Introduction

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels.[1][2][3] Dysregulation of VEGFR signaling is implicated in various pathologies, particularly in tumor growth and metastasis, making it a prime target for anti-cancer drug development. **VEGFR-IN-1** is a potent inhibitor of VEGFRs, demonstrating significant potential in preclinical studies. These application notes provide detailed protocols for utilizing **VEGFR-IN-1** in both biochemical and cell-based kinase inhibitor screens to assess its efficacy and selectivity.

Mechanism of Action of VEGFR-IN-1

VEGFR-IN-1 is a small molecule inhibitor that targets the ATP-binding site of the VEGFR kinase domain. By competitively binding to this site, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. The primary targets of **VEGFR-IN-1** are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), the principal mediators of VEGF-driven angiogenesis.[2][4] Inhibition of these receptors by **VEGFR-IN-1** leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately resulting in the inhibition of angiogenesis.



Data Presentation: In Vitro Inhibitory Activity of Representative VEGFR Inhibitors

As specific IC50 values for VEGFR-IN-1 are not publicly available, the following tables present data for other well-characterized VEGFR inhibitors to serve as a reference. Researchers should generate similar data for **VEGFR-IN-1** using the protocols provided below.

Table 1: Biochemical IC50 Values of Selected VEGFR Inhibitors

Compound	VEGFR-1 (Flt- 1) IC50 (nM)	VEGFR-2 (KDR) IC50 (nM)	VEGFR-3 (Flt- 4) IC50 (nM)	Other Kinases IC50 (nM)
Axitinib	0.1	0.2	0.1-0.3	PDGFRβ (1.6)
Motesanib (AMG-706)	2	3	6	c-Kit (8), PDGFR (84), Ret (59)[5]
Regorafenib	13	4.2	46	PDGFRβ (22), c- Kit (7), RET (1.5), Raf-1 (2.5) [5]
Vatalanib (PTK787)	708 (Flt-1)	37 (KDR)	-	-[5]
CHMFL- VEGFR2-002	>10,000 (in BaF3 cells)	66	>10,000 (in BaF3 cells)	PDGFRα (620), PDGFRβ (618) (in BaF3 cells)[6]

Table 2: Cellular GI50 Values of a Selective VEGFR-2 Inhibitor

Compound	Cell Line	GI50 (nM)
CHMFL-VEGFR2-002	TEL-VEGFR2-BaF3	150[6]
CHMFL-VEGFR2-002	TEL-VEGFR1-BaF3	>10,000[6]
CHMFL-VEGFR2-002	TEL-VEGFR3-BaF3	>10,000[6]



Experimental Protocols Biochemical Kinase Assay: Luminescence-Based ATP Detection

This protocol describes a method to determine the in vitro inhibitory activity of **VEGFR-IN-1** against a specific VEGFR kinase using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

- Recombinant human VEGFR kinase (e.g., VEGFR-2)
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ATP
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- VEGFR-IN-1
- DMSO
- Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare VEGFR-IN-1 dilutions: Create a serial dilution of VEGFR-IN-1 in DMSO. A typical starting concentration is 100-fold the highest final concentration desired in the assay. Then, prepare an intermediate dilution in kinase buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
- Prepare kinase reaction mix: In each well of the plate, add the following components in this
 order:



- Kinase buffer
- Diluted VEGFR-IN-1 or DMSO (for control wells)
- Substrate solution
- ATP solution
- Initiate the kinase reaction: Add the recombinant VEGFR enzyme to each well to start the reaction.
- Incubation: Cover the plate and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- Stop the reaction and detect ATP: Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction catalyzed by luciferase, where the light output is proportional to the amount of remaining ATP.
- Measure luminescence: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity.
 Calculate the percent inhibition for each VEGFR-IN-1 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Assay: Inhibition of VEGFR Autophosphorylation

This protocol outlines a method to assess the ability of **VEGFR-IN-1** to inhibit the autophosphorylation of VEGFR in a cellular context.

Materials:

 Human Umbilical Vein Endothelial Cells (HUVECs) or another suitable cell line expressing VEGFR.



- Cell culture medium (e.g., EGM-2)
- VEGF-A ligand
- VEGFR-IN-1
- DMSO
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (containing protease and phosphatase inhibitors)
- Protein assay reagent (e.g., BCA assay)
- SDS-PAGE equipment
- · Western blotting equipment
- Primary antibodies: anti-phospho-VEGFR (specific for the phosphorylated form) and antitotal-VEGFR.
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment:
 - Culture HUVECs in appropriate medium until they reach 80-90% confluency.
 - Serum-starve the cells for a few hours prior to the experiment.
 - Pre-treat the cells with various concentrations of VEGFR-IN-1 (or DMSO as a control) for a specified time (e.g., 1-2 hours).
- VEGF Stimulation:



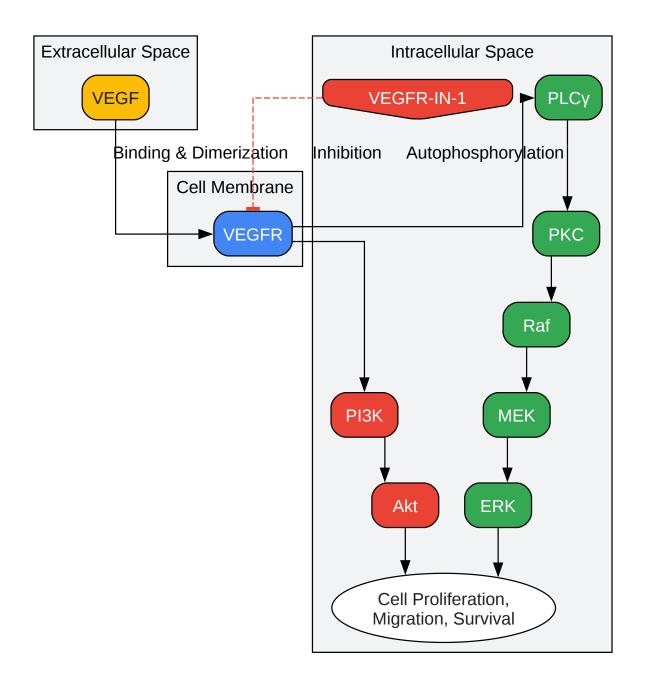
Stimulate the cells with a specific concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR phosphorylation.

Cell Lysis:

- Wash the cells with ice-cold PBS.
- Lyse the cells with ice-cold lysis buffer.
- Collect the cell lysates and clarify by centrifugation.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a protein assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer.
 - Incubate the membrane with the primary antibody against phospho-VEGFR.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for phospho-VEGFR.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR.
 - Calculate the ratio of phospho-VEGFR to total VEGFR for each treatment condition.
 - Determine the concentration of VEGFR-IN-1 that causes a 50% reduction in VEGFR phosphorylation (IC50).



Mandatory Visualizations VEGFR Signaling Pathway

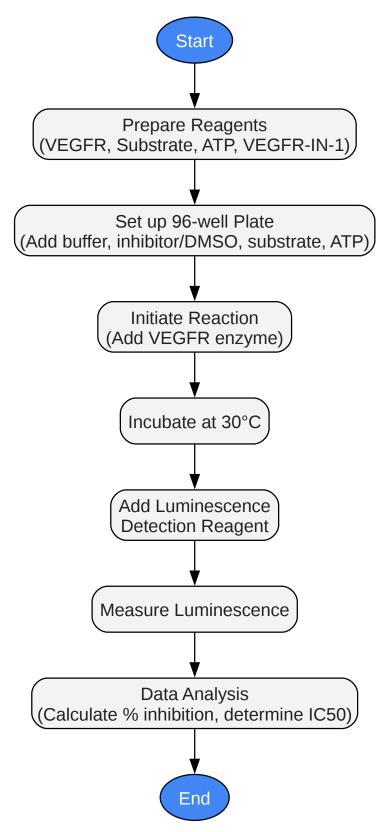


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Caption: Simplified VEGFR signaling pathway and the point of inhibition by VEGFR-IN-1.



Experimental Workflow for Biochemical Kinase Assay

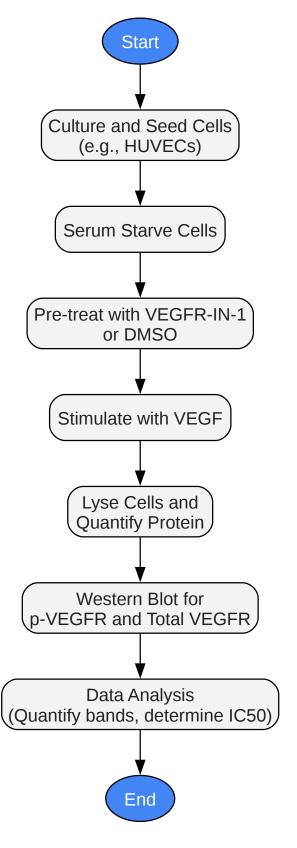


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Caption: Workflow for the in vitro biochemical kinase inhibitor screen.

Experimental Workflow for Cell-Based Kinase Assay





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Caption: Workflow for the cell-based VEGFR phosphorylation inhibition assay.

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